克洛芬替辛代谢物 3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Clofentezine is an acaricide, primarily used as an ovicide with some activity on early motile stages . It belongs to the class of organic compounds known as chlorobenzenes, which are compounds containing one or more chlorine atoms attached to a benzene moiety .

Molecular Structure Analysis

The molecular structure of Clofentezine is 3,6-bis(2-chlorophenyl)-1,2,4,5-tetrazine . The molecular formula is C14H8Cl2N4 and the molecular weight is 303.1 g/mol .Physical And Chemical Properties Analysis

Clofentezine is a magenta crystalline solid that is odorless . It has a low aqueous solubility and is not volatile . It is moderately persistent in soil systems but tends not to be in aquatic systems .科学研究应用

营养与健康中的代谢组学

代谢组学,是对小分子(称为代谢物)的研究,在营养研究中得到了越来越多的应用。它有助于识别和开发膳食摄入的客观生物标记物,个性化营养策略,并了解饮食与健康之间的联系。这种方法有可能阐明克洛芬替辛代谢物 3 等化合物发挥作用的途径,尽管没有发现针对该代谢物的具体研究 (González-Peña 和 Brennan,2019)。

药物代谢和环境影响

包括代谢物在内的药物残留物的环境归宿越来越受到关注。研究表明,一些药物在处理过程中并未被完全消除,导致它们存在于天然水中。此类研究强调了了解和监测药物代谢物对环境的影响的重要性,可能包括克洛芬替辛的代谢物 (Heberer,2002)。

精准医学的线粒体生物标记物

与线粒体功能相关的代谢物,如 L-肉碱和酰基肉碱,可用作各种疾病和药物疗效的生物标记物,突出了代谢组学研究在精准医学中的作用。该研究领域可能与了解特定代谢物(包括克洛芬替辛代谢物 3)在人类健康中的生物学作用和意义相关 (McCann 等人,2021)。

代谢物谱分析的进展

液相色谱-高分辨率串联质谱和 NMR 分析与计算机数据库和化学计量学相结合,正在推动天然产物研究中的代谢物鉴定。这种代谢组学的整体方法有可能促进对克洛芬替辛代谢物 3 等特定代谢物的鉴定和研究,从而加深我们对生物系统的理解 (Wolfender 等人,2018)。

安全和危害

作用机制

Target of Action

Clofentezine, the parent compound of Clofentezine Metabolite 3, is a selective insecticide primarily used to control mites

Mode of Action

The parent compound, clofentezine, acts primarily as an ovicide, with some activity against early motile stages of mites . It’s plausible that Clofentezine Metabolite 3 may share a similar mode of action.

Biochemical Pathways

Two major urinary pathways have been identified for the parent compound, clofentezine . One pathway leads to a monochloro sulfur-containing derivative, and the other involves hydroxylation of clofentezine at the 3, 4, or 5 positions of the phenyl ring . It’s possible that similar pathways could be involved for Clofentezine Metabolite 3.

Result of Action

The parent compound, clofentezine, is known to be highly toxic to birds and fish and moderately toxic to aquatic invertebrates, honeybees, and earthworms . It has a low mammalian toxicity .

Action Environment

The action of Clofentezine Metabolite 3 can be influenced by various environmental factors. Its low aqueous solubility and non-volatile nature suggest that its action, efficacy, and stability could be influenced by factors such as soil type, rainfall, and temperature .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Clofentezine Metabolite 3 can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2,6-dichlorobenzonitrile", "methylamine", "sodium hydroxide", "acetic anhydride", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium sulfate", "methanol", "water" ], "Reaction": [ "Step 1: 2,6-dichlorobenzonitrile is reacted with methylamine in the presence of sodium hydroxide to yield N-methyl-2,6-dichlorobenzamide.", "Step 2: N-methyl-2,6-dichlorobenzamide is then reacted with acetic anhydride in the presence of sodium acetate to form N-methyl-2,6-dichlorobenzamide acetate.", "Step 3: Reduction of N-methyl-2,6-dichlorobenzamide acetate with sodium borohydride in the presence of acetic acid yields N-methyl-2,6-dichlorobenzamide.", "Step 4: N-methyl-2,6-dichlorobenzamide is then treated with hydrochloric acid to form N-methyl-2,6-dichlorobenzoic acid.", "Step 5: N-methyl-2,6-dichlorobenzoic acid is then reacted with methanol in the presence of sulfuric acid to form methyl ester of N-methyl-2,6-dichlorobenzoic acid.", "Step 6: The final step involves the reaction of methyl ester of N-methyl-2,6-dichlorobenzoic acid with sodium hydroxide in the presence of water to yield Clofentezine Metabolite 3." ] } | |

CAS 编号 |

107573-63-7 |

分子式 |

C15H11ClN4OS |

分子量 |

330.8 |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

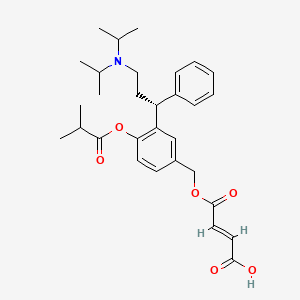

![(1aR,5aR,7aS,8S,8aS,9aS,9bS,9dR)-5'-Hydroxy-5a,7a-dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydrospiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-oxolan]-3(4H)-one](/img/structure/B601944.png)

![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)-](/img/structure/B601964.png)